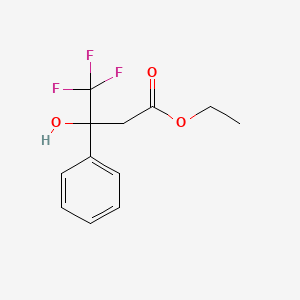![molecular formula C20H23BrN2O3 B3571780 1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE](/img/structure/B3571780.png)
1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE
Descripción general
Descripción
1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE is a complex organic compound known for its significant role in regulating protein synthesis. This compound is particularly noted for its ability to inactivate eukaryotic translation initiation factor 2-alpha (eIF2-α), which is crucial in cellular stress responses .
Métodos De Preparación
The synthesis of 1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE involves several steps:
Starting Materials: The synthesis begins with 2-bromo-5-methoxybenzyl bromide and phenoxyethanone.
Reaction Conditions: The reaction typically involves the use of piperazine as a nucleophile, which reacts with 2-bromo-5-methoxybenzyl bromide under controlled conditions to form the intermediate compound. This intermediate is then reacted with phenoxyethanone to yield the final product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols.
Aplicaciones Científicas De Investigación
1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a chemical probe to study protein synthesis and cellular stress responses.
Biology: The compound is utilized in research to understand the role of eIF2-α in cell physiology and stress responses.
Medicine: Potential therapeutic applications include the development of drugs targeting protein synthesis pathways.
Industry: It is used in the synthesis of various derivatives for pharmaceutical and biochemical applications.
Mecanismo De Acción
The mechanism of
Propiedades
IUPAC Name |
1-[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3/c1-25-19-8-7-17(21)13-16(19)14-22-9-11-23(12-10-22)20(24)15-26-18-5-3-2-4-6-18/h2-8,13H,9-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKOLRJTXZOQKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B3571718.png)
![1-{4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE](/img/structure/B3571733.png)
![[4-[(2,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B3571737.png)
![(2-Fluorophenyl)-[4-[(2-methoxynaphthalen-1-yl)methyl]piperazin-1-yl]methanone](/img/structure/B3571741.png)
![1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE](/img/structure/B3571743.png)
METHANONE](/img/structure/B3571753.png)
![1-[(4-BROMOPHENYL)METHYL]-4-(2-FLUOROBENZOYL)PIPERAZINE](/img/structure/B3571760.png)
![2-PHENOXY-1-{4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE](/img/structure/B3571769.png)
![1-[(2-BROMOPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE](/img/structure/B3571770.png)
![1-[4-[(2-Bromophenyl)methyl]piperazin-1-yl]-2-phenylethanone](/img/structure/B3571778.png)
![1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B3571783.png)
![1-[(4-BROMOPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE](/img/structure/B3571791.png)
![1-[(2-Methoxynaphthalen-1-YL)methyl]-4-(pyridine-3-carbonyl)piperazine](/img/structure/B3571796.png)

